Wighteone

Descripción general

Descripción

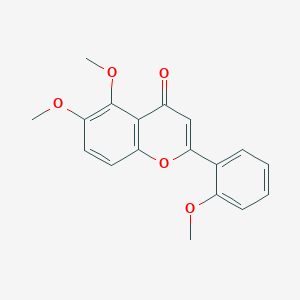

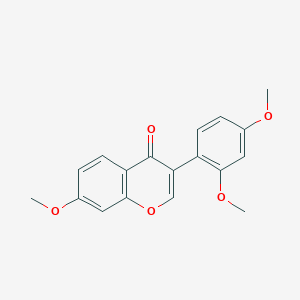

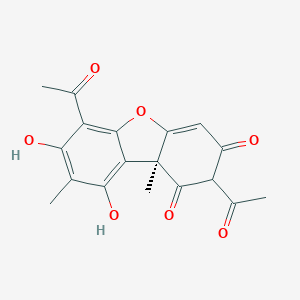

Wighteone es un compuesto natural clasificado como una isoflavona, un tipo de flavonoide. Se encuentra principalmente en plantas como Maclura aurantiaca y Ficus mucuso . This compound se caracteriza por su forma de polvo cristalino amarillo y sabor amargo. Es soluble en etanol y diclorometano, pero tiene una solubilidad limitada en agua . La fórmula química de this compound es C20H18O5, y su peso molecular es 338,35 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Wighteone se puede sintetizar mediante la prenilación de la genisteína, un proceso facilitado por la enzima LjG6DT. Esta enzima cataliza específicamente la adición de un grupo prenil a la genisteína en la posición C-6 . La proteína recombinante LjG6DT expresada en levadura exhibe actividad de prenilación hacia la genisteína, produciendo this compound .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de fuentes vegetales como Witeopetalum. El proceso de extracción incluye extracción con solvente, cromatografía en columna y purificación por cristalización . Estos métodos aseguran la aislación de this compound puro para aplicaciones posteriores.

Análisis De Reacciones Químicas

Tipos de reacciones: Wighteone sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, alterando su actividad biológica.

Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir varias isoflavonas reducidas.

Aplicaciones Científicas De Investigación

Wighteone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como precursor en la síntesis de otros compuestos bioactivos.

Biología: Exhibe actividades antioxidantes, antibacterianas, antiinflamatorias y antitumorales

Medicina: This compound tiene aplicaciones terapéuticas potenciales, que incluyen neuroprotección e inhibición del crecimiento de células tumorales.

Industria: This compound se utiliza como compuesto anti-estrés vegetal y en el desarrollo de agentes antifúngicos

Mecanismo De Acción

Wighteone ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: This compound elimina los radicales libres e inhibe las enzimas oxidativas, protegiendo las células del estrés oxidativo.

Actividad antibacteriana: Interfiere con las paredes celulares bacterianas e inhibe las enzimas bacterianas, lo que lleva a la muerte celular bacteriana.

Actividad antiinflamatoria: This compound modula las vías inflamatorias, incluida la vía de señalización NF-κB, reduciendo la producción de citocinas proinflamatorias.

Actividad antitumoral: Induce la apoptosis en las células tumorales e inhibe la proliferación de células tumorales al dirigirse a vías de señalización específicas.

Comparación Con Compuestos Similares

Wighteone es similar a otras isoflavonas preniladas como la luteona y la glabridina . Es único en su prenilación específica en la posición C-6, que contribuye a sus distintas actividades biológicas . Otros compuestos similares incluyen:

Genisteína: Una isoflavona no prenilada con propiedades antioxidantes y antiinflamatorias similares.

Luteona: Otra isoflavona prenilada con actividad antifúngica.

Glabridina: Una isoflavona prenilada conocida por sus potentes actividades antifúngicas y antibacterianas.

La estructura y las actividades biológicas únicas de this compound lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does wighteone affect the proliferation of HER2-positive breast cancer cells?

A1: this compound has been shown to inhibit the proliferation of HER2-positive breast cancer cells by downregulating the heat shock protein 90 (HSP90) receptor and its downstream signaling pathways [, ].

Q2: Does this compound induce apoptosis in cancer cells?

A2: Yes, research suggests that this compound treatment leads to a significant increase in apoptosis in HER2-positive breast cancer cells compared to untreated cells [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H20O5 and a molecular weight of 352.37 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and High-resolution Mass Spectrometry (HRMS) [, , , , ].

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and chemical synthesis of this compound. Further investigation is required to assess its material compatibility and stability under diverse conditions.

Q6: Does this compound possess any known catalytic properties or have applications in catalysis?

A6: The available research primarily focuses on the biological activity and natural occurrence of this compound. There is no current evidence suggesting catalytic properties or applications in catalysis.

Q7: Have computational chemistry methods been employed to study this compound?

A7: Yes, molecular docking studies have been used to investigate the interaction between this compound and specific protein targets, such as the SARS-CoV-2 papain-like protease [].

Q8: How do structural modifications of this compound affect its biological activity?

A8: Studies on related isoflavones indicate that prenyl groups, particularly in ring A, can significantly impact their binding affinity to estrogen receptors. For example, isoprenyl and dimethylpyrano substituents in ring A reduce the binding affinity to ERβ compared to genistein []. Conversely, an isoprenyl substituent in ring B is better accommodated, allowing for stronger binding [].

Q9: Is there information on strategies to improve this compound's stability, solubility, or bioavailability?

A9: While the research provided doesn't delve into specific formulation strategies for this compound, it highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis [], which are essential steps in developing stable formulations.

Q10: What types of in vitro assays have been used to investigate the biological activity of this compound?

A10: Several in vitro assays have been employed to explore this compound's activity, including:

- MTT assay: Used to evaluate cell viability and proliferation inhibition in cancer cell lines [, ].

- Flow cytometry: Utilized to detect and quantify apoptosis in this compound-treated cancer cells [].

- Direct spore germination assay: Used to assess the antifungal activity of this compound and its derivatives against Phytophthora infestans [].

Q11: Has this compound been tested in animal models or clinical trials?

A11: While the provided research focuses primarily on in vitro studies, some papers mention in vivo experiments using a Smurf Drosophila model to investigate the anti-enteritis activity of this compound []. Further research, including animal models and clinical trials, is needed to validate these findings and explore its therapeutic potential in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.